5-Tert-butylthiophene-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDXNKJQTLSJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332503 | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-25-7, 478022-18-3 | |
| Record name | 5-(1,1-Dimethylethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 478022-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reactivity Profiling of 5 Tert Butylthiophene 2 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Core of 5-Tert-butylthiophene-2-carboxylic acid
The thiophene ring is an aromatic system that readily undergoes electrophilic aromatic substitution (EAS) reactions. youtube.com The outcome of such reactions on this compound is directed by the electronic and steric effects of the substituents. The tert-butyl group at the C5 position is an activating, ortho-para directing group due to its electron-donating inductive effect. Conversely, the carboxylic acid group at the C2 position is a deactivating, meta-directing group because it withdraws electron density from the ring. mnstate.edu
In the thiophene ring system, the positions adjacent to the sulfur atom (C2 and C5) are the most reactive towards electrophiles. Since both of these positions are occupied in the parent molecule, electrophilic attack will target the C3 and C4 positions. The tert-butyl group at C5 directs incoming electrophiles to the C4 position, while the carboxylic acid at C2 directs towards the C4 position as well. Therefore, electrophilic substitution is strongly favored at the C4 position.
Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO2) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com
Halogenation: Substitution of a hydrogen atom with a halogen (e.g., Br2 in the presence of a Lewis acid like FeBr3 for bromination). youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Acylation: Attachment of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nptel.ac.in
The general mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the π-electrons of the thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. youtube.com A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. youtube.com The rate-determining step is typically the initial attack of the aromatic ring on the electrophile. mnstate.edu
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-tert-butyl-4-nitrothiophene-2-carboxylic acid |
| Bromination | Br₂, FeBr₃ | 4-bromo-5-tert-butylthiophene-2-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 5-tert-butyl-4-sulfothiophene-2-carboxylic acid |
| Acylation | RCOCl, AlCl₃ | 4-acyl-5-tert-butylthiophene-2-carboxylic acid |
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety of this compound
The carboxylic acid group of this compound can undergo nucleophilic acyl substitution. youtube.com In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. khanacademy.org However, since the hydroxyl group is a poor leaving group, direct substitution is generally unfavorable. libretexts.org The reaction typically requires activation of the carboxylic acid. libretexts.org
A common method to activate the carboxylic acid is to convert it into a more reactive derivative, such as an acid chloride. libretexts.org This can be achieved by reacting this compound with thionyl chloride (SOCl₂). libretexts.org The resulting 5-tert-butylthiophene-2-carbonyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles.
Functionalization Strategies through Derivatization of this compound
Esterification: Esters of this compound can be synthesized through several methods. The most direct route is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is an equilibrium-controlled reaction, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com
An alternative pathway involves the initial conversion of the carboxylic acid to its carboxylate salt by reacting it with a base. This carboxylate anion can then act as a nucleophile and react with a primary alkyl halide in an SN2 reaction to form the ester. youtube.com
| Reaction Type | Reagents | Product | Key Features |
| Fischer Esterification | Alcohol (R'-OH), H⁺ catalyst | 5-tert-butylthiophene-2-carboxylate ester | Reversible; often requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com |
| SN2 with Alkyl Halide | 1. Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | 5-tert-butylthiophene-2-carboxylate ester | Works best with primary alkyl halides. youtube.com |
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because amines are basic and will deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the subsequent attack by the amine to form the amide bond. libretexts.orgbohrium.com
Another approach is to first convert the carboxylic acid to a more reactive derivative, like an acid chloride (using SOCl₂), which then readily reacts with a primary or secondary amine to yield the corresponding amide. bohrium.comresearchgate.net
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce carboxylic acids to primary alcohols. libretexts.orgyoutube.com The reaction proceeds through an aldehyde intermediate, but this intermediate is more reactive than the starting carboxylic acid and is immediately reduced further, making it impossible to isolate. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this reduction. youtube.com Notably, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.orgyoutube.com
Oxidation: The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation. However, the alkyl side chain on the aromatic ring can be susceptible to oxidation under certain conditions. The tert-butyl group, lacking a benzylic hydrogen, is typically resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com The thiophene ring itself can be oxidized under harsh conditions, which may lead to ring opening and degradation of the molecule.
Transition Metal-Catalyzed Transformations Involving this compound as a Substrate
Heteroaromatic carboxylic acids like this compound can participate in various transition metal-catalyzed reactions, particularly cross-coupling reactions. illinois.edu A significant area of research is decarboxylative coupling, where the carboxylic acid group is removed and replaced with a new carbon-carbon or carbon-heteroatom bond. illinois.edursc.org
For instance, palladium catalysts have been employed in the decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides. illinois.edu These reactions typically require a palladium source (e.g., Pd[P(t-Bu)₃]₂), a base (e.g., Cs₂CO₃), and often a co-catalyst or additive, proceeding at elevated temperatures. illinois.edu Such transformations offer a powerful method for the synthesis of substituted thiophenes directly from the corresponding carboxylic acids.
| Reaction Type | Catalyst System (Example) | Reactant | General Product |
| Decarboxylative Cross-Coupling | Pd[P(t-Bu)₃]₂, Cs₂CO₃ | Aryl Halide (Ar-X) | 2-aryl-5-tert-butylthiophene |
These catalytic cycles often involve the in-situ generation of an organometallic species via decarboxylation, which then participates in the cross-coupling process. illinois.eduum.es
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the public domain. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity. uclouvain.beyoutube.com
Thermodynamics considers the relative stability of reactants and products, indicated by the Gibbs free energy change (ΔG). For a reaction like Fischer esterification, the process is an equilibrium, meaning ΔG is close to zero. masterorganicchemistry.com The position of the equilibrium can be shifted by changing concentrations or removing a product, in accordance with Le Châtelier's principle. youtube.com
Kinetics relates to the rate of a reaction and is governed by the activation energy (Ea) of the rate-determining step. youtube.com In electrophilic substitution on the thiophene ring, the presence of the activating tert-butyl group would be expected to lower the activation energy and increase the reaction rate compared to an unsubstituted thiophene-2-carboxylic acid. Conversely, the electron-withdrawing carboxylic acid group deactivates the ring and increases the activation energy. mnstate.edu
For reactions at the carboxylic acid group, such as esterification, steric hindrance from the adjacent tert-butyl group could potentially slow down the reaction rate by making the carbonyl carbon less accessible to the incoming nucleophile (the alcohol). researchgate.net Quantitative studies, often performed using techniques like NMR spectroscopy or calorimetry, would be necessary to determine the specific rate constants and activation parameters for these reactions. copernicus.orgmdpi.com
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Tert Butylthiophene 2 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 5-Tert-butylthiophene-2-carboxylic acid
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.
Detailed Research Findings:
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3-1.4 ppm), due to the magnetic equivalence of these protons. The two protons on the thiophene (B33073) ring are not equivalent and would appear as two separate doublets, a result of coupling to each other. Their chemical shifts would be in the aromatic region, influenced by the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group. The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet far downfield, often between 10 and 13 ppm. princeton.edulibretexts.org
The ¹³C NMR spectrum provides complementary information. libretexts.org The carbonyl carbon of the carboxylic acid is significantly deshielded, with a chemical shift typically in the range of 160-180 ppm. libretexts.org The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would have characteristic shifts, as would the four distinct carbons of the thiophene ring. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to confirm the assignments by showing correlations between protons and carbons that are two or three bonds apart. princeton.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures. libretexts.orgillinois.eduutsouthwestern.edu
Click to view table
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -C(CH₃)₃ | ~1.3 (singlet, 9H) | ~32 |
| -C (CH₃)₃ | - | ~35 |
| Thiophene H-3 | ~7.2 (doublet, 1H) | ~125-130 |
| Thiophene H-4 | ~7.7 (doublet, 1H) | ~130-135 |
| Thiophene C-2 (C-COOH) | - | ~140-145 |
| Thiophene C-5 (C-tBu) | - | ~155-160 |
| -COOH | ~12.0 (broad singlet, 1H) | ~165-170 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is pivotal for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint. iosrjournals.org
Detailed Research Findings:
The FT-IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would typically appear around 1700 cm⁻¹. nih.govjetir.org Other significant bands include those for the C-H stretching of the tert-butyl group (around 2960 cm⁻¹), C-C stretching of the thiophene ring (in the 1350-1530 cm⁻¹ region), and the C-S stretching vibration (typically below 850 cm⁻¹). iosrjournals.org
FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The aromatic C-C and C-S stretching vibrations of the thiophene ring are also readily observed in the Raman spectrum, often providing clearer signals for the skeletal framework of the molecule than FT-IR. iosrjournals.orgresearchgate.net
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Data compiled from typical values for thiophene and carboxylic acid functionalities. iosrjournals.orgresearchgate.netnih.gov
Click to view table
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (dimer) | FT-IR | 2500-3300 | Broad, Strong |
| C-H stretch (tert-butyl) | FT-IR/Raman | 2870-2960 | Medium-Strong |
| C=O stretch | FT-IR | ~1700 | Strong |
| C=O stretch | Raman | ~1700 | Medium-Strong |
| C=C stretch (thiophene) | FT-IR/Raman | 1350-1530 | Medium |
| C-O stretch/O-H bend | FT-IR | 1210-1320, ~920 | Medium, Broad |
| C-S stretch (thiophene) | Raman/FT-IR | 640-850 | Medium-Weak |
Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.
Detailed Research Findings:
For this compound (C₉H₁₂O₂S), the molecular weight is 184.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 184. chemscene.com The fragmentation of aromatic carboxylic acids is well-documented. libretexts.orgyoutube.com Key fragmentation pathways for this compound would include:
α-cleavage: Loss of the hydroxyl radical (-OH) to give a prominent peak at m/z 167 (M-17). miamioh.edu
Loss of the carboxyl group: Loss of -COOH to give a peak at m/z 139 (M-45). libretexts.org
Loss of a methyl group: Cleavage of a methyl radical from the tert-butyl group to produce a stable ion at m/z 169 (M-15).
Loss of the tert-butyl group: Cleavage of the entire tert-butyl group to yield an ion at m/z 127.
Predicted m/z values for various adducts in softer ionization techniques like electrospray ionization (ESI), commonly used in LC-MS, are also available and crucial for analysis in complex matrices. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Data sourced from PubChemLite and general fragmentation patterns. libretexts.orguni.lupitt.edu
Click to view table
| Ion/Fragment | Predicted m/z (EI) | Predicted m/z (ESI Adducts) |
| [M]⁺ (Molecular Ion) | 184 | - |
| [M+H]⁺ | - | 185.06308 |
| [M+Na]⁺ | - | 207.04502 |
| [M-H]⁻ | - | 183.04852 |
| [M-CH₃]⁺ | 169 | - |
| [M-OH]⁺ | 167 | - |
| [M-COOH]⁺ | 139 | - |
| [M-C(CH₃)₃]⁺ | 127 | - |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a material's properties.
Detailed Research Findings:
While a specific crystal structure for this compound is not widely published, analysis of related structures, such as other thiophene carboxylic acids, allows for a detailed prediction of its solid-state features. nih.govmdpi.com Carboxylic acids frequently crystallize as centrosymmetric dimers, connected by a pair of strong O-H···O hydrogen bonds between the carboxyl groups. nih.govmdpi.com This dimerization would be the dominant feature in the crystal packing of this compound.
The analysis would also reveal the planarity of the thiophene ring and the orientation of the tert-butyl and carboxylic acid substituents relative to the ring. The study of co-crystals, where the target molecule is crystallized with another compound (a co-former), is also of significant interest. X-ray diffraction of such co-crystals would elucidate the new hydrogen bonding networks and intermolecular interactions formed between the acid and the co-former, which can alter the physicochemical properties of the solid. researchgate.net
Table 4: Typical Structural Parameters for a Thiophene Carboxylic Acid Moiety from X-ray Crystallography Values are representative and based on published structures of similar compounds like 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. nih.gov
Click to view table
| Parameter | Typical Value |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.31 Å |
| O-H···O H-Bond | ~2.65 Å |
| C-S Bond Lengths | ~1.72 Å |
| C-C Bond Lengths (ring) | ~1.37 - 1.43 Å |
| C-C Bond Angle (ring) | ~111° - 113° |
| C-S-C Bond Angle (ring) | ~92° |
Chiroptical Spectroscopy (if applicable for derivatives)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules, as they measure the differential absorption of left- and right-circularly polarized light. unipi.it
Detailed Research Findings:
The parent molecule, this compound, is achiral and therefore does not exhibit any chiroptical properties. It will not produce a signal in an ECD experiment.
However, this technique would become critically important for the analysis of any chiral derivatives of this compound. If, for instance, a chiral center were introduced into a substituent, or if atropisomerism could be induced, chiroptical spectroscopy would be the primary method for determining the absolute configuration of the enantiomers. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with a specific stereochemistry, often through comparison with theoretical calculations. unipi.it
Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis Involving this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govijnrd.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and LC-NMR are routinely used for separation, identification, and quantification of individual components. ajpaonline.comsaspublishers.com
Detailed Research Findings:
In the context of this compound, these techniques are vital for applications like monitoring its synthesis, identifying byproducts, or assessing its purity.
LC-MS: This is arguably the most powerful technique for this non-volatile compound. HPLC would separate the acid from starting materials, intermediates, and impurities. The eluent would then be directed into a mass spectrometer (often using ESI), providing molecular weight information and structural data for each separated peak. nih.govsaspublishers.com
GC-MS: This technique would require derivatization of the carboxylic acid (e.g., to its methyl ester) to increase its volatility. The derivatized analyte would then be separated by GC and identified by its mass spectrum, which offers the advantage of extensive, standardized spectral libraries for comparison. ajpaonline.com
LC-NMR: This advanced technique allows for the acquisition of full NMR spectra on compounds as they elute from an HPLC column. ijpsjournal.com For a complex mixture containing unknown isomers or byproducts related to this compound, LC-NMR could provide complete structural elucidation of each component without the need for prior isolation.
The combination of retention time data from chromatography with the detailed structural information from spectroscopy makes these hyphenated methods superior for comprehensive analysis. ijnrd.org
Computational Chemistry and Theoretical Modeling of 5 Tert Butylthiophene 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of 5-Tert-butylthiophene-2-carboxylic acidmdpi.comnih.govupenn.edu
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thiophene (B33073) derivatives, DFT calculations, often using basis sets like 6-311G(d,p), are employed to determine optimized molecular geometry and electronic properties. mdpi.com The substitution of a carbon atom with sulfur in the thiophene ring introduces significant changes in electron distribution due to differences in electronegativity and the presence of lone pairs, which enhances the molecule's reactivity. mdpi.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. adlershof.de In thiophene-based systems, the HOMO is typically characterized by π-bonding across the thiophene ring, while the LUMO also involves the π-system. The tert-butyl group, being an electron-donating group, is expected to increase the energy of the HOMO, while the electron-withdrawing carboxylic acid group influences the LUMO.
Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Calculations Note: This table presents typical data for related thiophene derivatives to illustrate the outputs of DFT calculations, as specific values for 5-tert-butylthiophene-2-carboxylic acid are not available in the cited literature.
| Property | Typical Calculated Value (eV) | Description |
| HOMO Energy | -6.0 to -6.5 | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 4.0 to 4.5 | An indicator of chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment | 2.0 to 4.0 D | A measure of the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for 5-Tert-butylthiophene-2-carboxylic acidupenn.edu
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately forecast the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of molecules like this compound.
For NMR spectroscopy , the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. nih.govnih.gov These theoretical predictions help in the assignment of complex experimental spectra by providing a baseline for peak positions corresponding to the different hydrogen and carbon atoms in the molecule, such as those on the thiophene ring, the tert-butyl group, and the carboxylic acid moiety.
Infrared (IR) spectroscopy predictions are based on calculating the vibrational frequencies of the molecule. researchgate.net Theoretical IR spectra, often scaled to correct for computational approximations and anharmonicity, allow for the precise assignment of vibrational modes. nih.gov For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-S stretching modes of the thiophene ring, and various C-H bending and stretching modes.
UV-Vis spectroscopy is modeled using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic excitations, typically π-π* transitions within the conjugated thiophene ring system.
Table 2: Typical Predicted vs. Experimental Spectroscopic Data for a Related Thiophene Derivative (5-Chlorothiophene-2-Carboxylic Acid) This table illustrates the correlation between theoretical and experimental data for a structurally similar compound. researchgate.net
| Vibrational Mode (IR) | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | 3570 | 3568 |
| C=O Stretch | 1735 | 1730 |
| Ring C-C Stretch | 1430 | 1435 |
| C-S Stretch | 810 | 807 |
Reaction Pathway and Transition State Analysis for Transformations Involving this compound
Computational chemistry can elucidate reaction mechanisms by mapping potential energy surfaces. This involves identifying reactants, products, intermediates, and, crucially, transition states. For transformations involving this compound, such as esterification of the carboxylic acid group or electrophilic substitution on the thiophene ring, transition state analysis can reveal the energy barriers (activation energies) and geometries of the highest-energy points along the reaction coordinate.
While specific computational studies on the reaction pathways of this compound are not widely documented in the available literature, the methodologies are well-established. For instance, in a reaction like the Suzuki cross-coupling used to synthesize derivatives from similar bromo-thiophenes, computational analysis could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.gov Such analysis provides insights into reaction kinetics and helps optimize experimental conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can explore the rotational freedom around the single bond connecting the carboxylic acid group to the thiophene ring, identifying the most stable conformations.
Furthermore, MD simulations are particularly useful for studying intermolecular interactions, such as the formation of hydrogen-bonded dimers between two carboxylic acid molecules. nih.gov These simulations can quantify the strength and lifetime of these hydrogen bonds. In a solvent, MD can also model the interactions between the solute molecule and the solvent, helping to understand solubility and the local solvation structure. nih.gov This information is critical for understanding the molecule's behavior in solution and in condensed phases.
Structure-Property Relationship (SPR) Modeling for this compound Derivativesmdpi.comnih.gov
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate molecular structures with their physicochemical properties or biological activities. nih.gov This approach is fundamental in medicinal chemistry for rationally designing improved analogues. upenn.edu
For derivatives of this compound, SPR studies would involve systematically modifying the molecular structure and calculating various molecular descriptors. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). By creating a series of analogues—for example, by changing the substituent at the 5-position or by creating different esters or amides from the carboxylic acid—a model can be built. mdpi.com This model, often a mathematical equation, can then predict the properties of new, unsynthesized derivatives, guiding synthetic efforts toward compounds with desired characteristics. nih.govresearchgate.net
Applications in Materials Science and Advanced Chemical Systems Featuring 5 Tert Butylthiophene 2 Carboxylic Acid
Utilization of 5-Tert-butylthiophene-2-carboxylic acid in Polymer Chemistry and Conducting Polymers
This compound serves as a valuable monomer in the synthesis of functionalized polythiophenes, a class of conducting polymers. The incorporation of the carboxylic acid group directly onto the thiophene (B33073) ring allows for the creation of polymers with tailored properties. These irregular polythiophenes, often prepared through electrochemical methods, can exhibit unique characteristics based on their structure. cmu.edu
The presence of the bulky tert-butyl group influences the polymer's solubility and morphology, while the carboxylic acid moiety provides a site for further chemical modification or for influencing the polymer's self-assembly and interaction with other materials. nih.gov For instance, the carboxylate function can be used to attach other chemical entities, enabling the development of complex, multi-functional polymer systems. nih.gov The synthesis of such polymers can be achieved through various routes, including the Yamamoto method, which is suitable for preparing polythiophene derivatives with carboxylate functions. cmu.edu
Research Findings on Polythiophene Derivatives:
| Polymer Type | Synthesis Method | Key Feature | Potential Application |
| Irregular Polythiophene Carboxylic Acids | Electrochemical Polymerization | Carboxylic acid functionality for post-modification and influencing self-assembly. cmu.edu | Functional materials, sensors. |
| Regioregular Polythiophene Esters | McCullough Method | Controlled regiochemistry leading to well-defined properties. cmu.edu | Advanced electronic devices. |
Role of this compound in the Synthesis of Organic Semiconductors and Optoelectronic Materials
The unique electronic and structural characteristics of this compound make it a significant building block for organic semiconductors and optoelectronic materials. nih.gov The thiophene ring is an electron-rich aromatic system that facilitates charge transport, a fundamental requirement for semiconductor performance. The tert-butyl group enhances the material's processability and solubility in organic solvents, which is crucial for fabricating thin films for electronic devices.
The carboxylic acid group offers a versatile handle for tuning the electronic properties of the resulting materials and for controlling their solid-state packing through hydrogen bonding. This directed self-assembly is critical for achieving the ordered molecular arrangements necessary for efficient charge transport in organic field-effect transistors (OFETs) and other optoelectronic devices. nih.gov Thiophene derivatives are recognized for their applications in electronic luminescence materials and photo-materials. nih.gov
Coordination Chemistry: this compound as a Ligand in Metal Complexes for Catalysis
In the field of coordination chemistry, this compound can function as a ligand, binding to metal centers to form coordination complexes with potential catalytic applications. Carboxylic acids, in general, are known to be effective ligands in transition-metal catalysis, including metallaphotoredox catalysis. bohrium.comprinceton.edu The carboxylate group can coordinate to a metal, while the thiophene ring can be further functionalized to modulate the electronic and steric properties of the resulting complex.
The combination of a soft sulfur donor from the thiophene ring and a hard oxygen donor from the carboxylate group allows for versatile coordination modes with a range of transition metals. nih.gov These metal complexes can be designed to catalyze a variety of organic transformations. While specific catalytic applications of complexes derived from this compound are a niche area of research, the fundamental principles of using carboxylate-containing ligands are well-established. For instance, ruthenium carboxylate complexes have been shown to facilitate C-H activation reactions. nih.gov The development of novel ligands is a continuing area of interest for creating new transition-metal catalysts for photoreactions and other transformations. chiba-u.jp
Supramolecular Assemblies and Self-Assembled Monolayers (SAMs) Incorporating this compound
The molecular structure of this compound is well-suited for the formation of ordered supramolecular assemblies and self-assembled monolayers (SAMs). The carboxylic acid group is a key functional group that can form strong, directional hydrogen bonds with neighboring molecules. nih.gov This intermolecular hydrogen bonding can lead to the formation of well-defined one-dimensional or two-dimensional structures on various substrates. nih.gov
The interplay between the hydrogen bonding of the carboxylic acid groups, the π-π stacking of the thiophene rings, and the steric influence of the tert-butyl groups dictates the final architecture of the self-assembled structures. These assemblies are of interest for applications in nanoscience and molecular electronics, where precise control over molecular organization is paramount. Small carboxylated molecules are considered ideal for exploring the design of novel molecular assemblies on surfaces. nih.gov
Key Interactions in Supramolecular Assembly:
| Interaction Type | Description |
| Hydrogen Bonding | Strong, directional interaction between carboxylic acid groups, leading to dimer formation and extended chains. nih.gov |
| π-π Stacking | Interaction between the aromatic thiophene rings, contributing to the stability of the assembly. |
| Van der Waals Forces | Interactions involving the tert-butyl groups, influencing the packing and spacing of the molecules. |
Precursor in the Synthesis of Specialty Chemicals and Agrochemical Intermediates
This compound serves as a valuable precursor for the synthesis of more complex specialty chemicals and agrochemical intermediates. nih.govbeilstein-journals.org The thiophene ring is a common scaffold in many biologically active compounds. The carboxylic acid functionality provides a reactive site for a variety of chemical transformations, such as conversion to acid chlorides, amides, and esters, which are key steps in the synthesis of more elaborate molecules. beilstein-journals.org
For example, substituted thiophenecarbonyl chlorides are used as building blocks for certain classes of insecticides. beilstein-journals.org The synthesis of these complex molecules often requires a reliable supply of functionalized thiophene precursors like this compound. The ability to introduce specific substituents, such as the tert-butyl group, allows for the fine-tuning of the properties of the final product.
Development of Advanced Sensors and Probes (Non-Biological)
The properties of this compound and its derivatives make them suitable for the development of advanced non-biological sensors and probes. Polymers derived from this compound can exhibit ionochromism, where their color changes in response to the presence of specific ions. cmu.edu This property can be harnessed to create chemosensors for the detection of various analytes.
The sensing mechanism often relies on the interaction of the analyte with the functional groups on the polymer backbone, such as the carboxylic acid, which can lead to a change in the polymer's conformation and, consequently, its optical or electronic properties. cmu.edu The ability to functionalize the thiophene ring allows for the design of sensors with high selectivity and sensitivity for specific target molecules or ions.
Future Perspectives and Emerging Research Avenues for 5 Tert Butylthiophene 2 Carboxylic Acid Chemistry
Sustainable Chemical Transformations and Valorization of Byproducts
The future of thiophene (B33073) chemistry is intrinsically linked to the development of sustainable synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of thiophene derivatives to minimize environmental impact and enhance efficiency. nih.govnih.gov Research is moving away from traditional methods that may involve harsh conditions or toxic reagents, towards more benign alternatives. nih.gov For instance, metal-free synthetic methodologies, which reduce the risk of metal toxicity, are gaining prominence. nih.gov Environmentally friendly approaches include the use of "table salt" as a source for electrophilic chlorine in ethanol (B145695), a green solvent, for the synthesis of halogenated thiophenes under mild conditions. nih.gov
Visible-light-promoted reactions represent another frontier, offering a transition-metal-free and oxidant-free pathway for transformations, such as converting thioacids into carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as an oxygen source. organic-chemistry.org Such atom substitution processes are scalable and tolerate a wide range of functional groups. organic-chemistry.org The Gewald reaction, a cornerstone of thiophene synthesis, is also being adapted for sustainability through solvent-free approaches or the use of greener solvents like deep eutectic solvents. rsc.org
Future efforts will likely focus on optimizing these green routes for industrial-scale production of 5-tert-butylthiophene-2-carboxylic acid and related compounds. A significant challenge and opportunity lie in the valorization of byproducts generated during synthesis. While specific strategies for byproducts of this compound synthesis are not yet widely detailed, the broader goal in green chemistry is to develop processes where waste streams are converted into valuable chemicals, moving towards a circular economy model within chemical manufacturing.
Table 1: Examples of Sustainable Approaches in Thiophene Chemistry
| Approach | Description | Key Advantages | Relevant Compounds |
|---|---|---|---|
| Metal-Free Synthesis | Utilizes reagents like potassium sulfide (B99878) or elemental sulfur, avoiding metal catalysts. nih.gov | Reduces metal toxicity, advances green chemistry. nih.gov | General Thiophene Derivatives |
| Environmentally Benign Halogenation | Employs sodium halides in ethanol with a copper catalyst for electrophilic cyclization. nih.gov | Eliminates harsh solvents and toxic reagents, high yields. nih.gov | Halogenated Thiophenes |
| Visible-Light-Promoted Substitution | Uses blue LED light and DMSO as an oxygen source for atom substitution without metal catalysts. organic-chemistry.org | Mild, practical, and efficient alternative to traditional oxidation. organic-chemistry.org | Carboxylic Acids from Thioacids |
Integration of this compound into Complex Molecular Architectures
As a functionalized heterocycle, this compound is a valuable building block for constructing larger, more complex molecules with tailored properties. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org The strategic incorporation of this moiety can enhance the biological activity of compounds targeting a range of diseases. nih.gov
A key strategy for integration is through cross-coupling reactions. For example, the related compound 5-bromothiophene-2-carboxylic acid is readily used in Suzuki cross-coupling reactions with various arylboronic acids to produce 5-arylthiophene-2-carboxylate derivatives. nih.gov This highlights a direct pathway where this compound, after suitable modification, can be incorporated into complex bi-aryl structures, which are common motifs in pharmacologically active molecules. nih.gov
The carboxylic acid group itself provides a handle for further derivatization, such as the formation of amides or esters. nih.govnih.gov This allows for the covalent linking of the thiophene unit to peptides, polymers, or other molecular frameworks, creating sophisticated architectures for applications in drug delivery, diagnostics, or materials science. Future research will likely expand the library of complex molecules derived from this starting material, exploring its potential in creating novel therapeutics and functional materials. researchgate.netresearchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Moving beyond classical reactions, researchers are exploring novel reactivity patterns to functionalize the thiophene ring in unprecedented ways. One of the most promising areas is direct C–H activation. mdpi.com This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds directly from a C-H bond, offering a more atom-economical and efficient alternative to traditional multi-step functionalization that often requires pre-activated substrates like halogenated thiophenes. mdpi.comderpharmachemica.com For instance, C-H iodination can be achieved at room temperature, providing a direct route to versatile intermediates. mdpi.com
Unconventional transformations are also being discovered. The acid-catalyzed oxidation of thiophene can lead to the formation of thiophen-2-one through an unexpected pathway involving a 1,2-hydride shift, demonstrating that reaction outcomes can deviate significantly from classical predictions. acs.org Furthermore, visible-light-promoted atomic substitution reactions offer new ways to alter the core structure, such as the conversion of a thioacid to a carboxylic acid, highlighting the potential for light to drive unique chemical transformations. organic-chemistry.org
Future work in this area will focus on uncovering new catalytic systems and reaction conditions that can selectively activate and transform the C-H bonds of the thiophene ring or the carboxylic acid group in this compound. These novel methods will provide synthetic chemists with powerful tools to access previously unattainable molecular structures.
Interdisciplinary Research at the Interface of Materials Science and Synthetic Chemistry
The unique electronic and structural properties of the thiophene ring make it a cornerstone of modern materials science, particularly in the field of organic electronics. nih.govresearchgate.net this compound serves as a precursor for monomers used in the synthesis of advanced functional polymers. researchgate.net The bulky tert-butyl group can enhance solubility and influence the solid-state packing of polymers, while the carboxylic acid group offers a site for polymerization or modification.
A prime example of this interdisciplinary synergy is the development of fully bio-based polyesters. mdpi.com By synthesizing polymers from 2,5-thiophenedicarboxylic acid (a close analogue) and various bio-based diols, researchers have created materials with tunable thermal and mechanical properties. mdpi.com The length of the glycol subunit, for example, directly influences chain mobility and the resulting material's suitability for applications like sustainable packaging. mdpi.com
Thiophene-based polymers are critical for devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells. nih.govresearchgate.netmdpi.com Research has shown that modifying the side chains of thiophene-based copolymers can significantly affect their photophysical properties and the morphology of thin films, directly impacting the power conversion efficiency of solar cells. mdpi.com The future will see a deeper integration of synthetic chemistry and materials science, where compounds like this compound are rationally designed and synthesized to create materials with precisely controlled properties for next-generation electronic and optical devices.
Predictive Modeling and Machine Learning Applications in this compound Research
Computational tools are becoming indispensable in accelerating chemical research. Predictive modeling and machine learning (ML) are being applied to nearly every aspect of the chemical discovery pipeline, from synthesis planning to property prediction. For a molecule like this compound, these tools hold immense potential.
ML models, such as deep neural networks, are being developed to accurately predict fundamental physicochemical properties like aqueous solubility for drug-like molecules. chemrxiv.org Such models can rapidly screen virtual libraries of derivatives to identify candidates with optimal properties before committing to costly and time-consuming laboratory synthesis. chemrxiv.org This approach can be extended to predict other key attributes, including reactivity, toxicity, and materials performance.
Furthermore, AI is being used to tackle complex synthetic challenges. Computer-Aided Synthetic Planning (CASP) tools can analyze all possible synthetic routes for a given molecule and rank them based on feasibility or even predicted cost. chemrxiv.org Models have also been developed to predict the efficiency of specific chemical processes, such as the removal of thiophene compounds from fuels using specific solvents. tandfonline.com The application of these predictive technologies to the chemistry of this compound will enable researchers to navigate vast chemical spaces more efficiently, accelerating the design and discovery of new molecules and materials with desired functions. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thiophene |
| 5-bromothiophene-2-carboxylic acid |
| 5-arylthiophene-2-carboxylate |
| Thiophen-2-one |
| 2,5-thiophenedicarboxylic acid |
| Dimethyl sulfoxide (DMSO) |
| Ethanol |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Tert-butylthiophene-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate ventilation to avoid inhalation of vapors or dust .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for permeability and breakthrough time, especially during prolonged use .
- Containment : Use fume hoods for reactions involving volatile byproducts. Clean spills immediately with inert absorbents (e.g., vermiculite) and dispose of waste in designated containers to prevent environmental contamination .
- Incompatibilities : Avoid contact with strong oxidizing agents, acids, or bases to prevent hazardous reactions (e.g., sulfur oxide emissions) .
Q. How can this compound be synthesized, and what are the critical reaction parameters?
- Methodological Answer :
- Key Steps :
Substrate Preparation : Start with tert-butyl-substituted thiophene derivatives. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and Lewis acids like AlCl₃ .
Carboxylation : Employ CO₂ insertion under high pressure or use Kolbe-Schmitt carboxylation with potassium carbonate at 150–200°C .
- Optimization :
- Monitor reaction progress via TLC or HPLC.
- Typical yields range from 60–75%, with purity confirmed by NMR (δ ~12.5 ppm for carboxylic proton) and FTIR (broad O-H stretch at 2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation :
NMR Analysis : Compare δ values for tert-butyl protons (typically 1.3–1.5 ppm) and thiophene ring protons (6.8–7.5 ppm) with literature. Discrepancies may arise from solvent effects or impurities .
Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ for C₁₀H₁₄O₂S: calculated 215.0743, observed 215.0745) .
- X-ray Crystallography : Resolve stereochemical ambiguities by crystallizing derivatives (e.g., methyl esters) and analyzing unit cell parameters .
Q. What strategies improve regioselectivity in synthesizing this compound derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position of thiophene to direct tert-butyl substitution to the 5-position .
- Catalytic Systems : Use Pd-catalyzed C-H activation with tert-butyl halides. For example, Pd(OAc)₂ with ligands like PPh₃ enhances selectivity (yield: ~70%, selectivity >8:1 for 5-substitution) .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict substitution patterns based on frontier molecular orbital (FMO) interactions .
Q. How do structural modifications of this compound influence its biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Derivatization : Synthesize amides or esters (e.g., methyl, benzyl) to assess solubility and membrane permeability .
Biological Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values compared to ibuprofen) or cytotoxicity using MTT assays on RAW 264.7 cells .
- Data Interpretation : Correlate electron-withdrawing substituents (e.g., halogens) with enhanced bioactivity, while bulky groups may reduce binding affinity .
Methodological and Analytical Considerations
Q. What are the best practices for characterizing this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the carboxylic carbon appears at ~170 ppm in ¹³C NMR .
- FTIR : Confirm carboxylic acid dimerization via a broad O-H stretch (2500–3000 cm⁻¹) and C=O stretch at ~1680 cm⁻¹ .
- Elemental Analysis : Validate purity (>98%) with %C, %H, and %S matching theoretical values (e.g., C₁₀H₁₄O₂S: C 55.02%, H 6.47%, S 14.68%) .
Q. How should researchers address environmental hazards associated with this compound?
- Methodological Answer :
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Use sealed containers labeled "Hazardous Organic Waste" .
- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) to assess environmental impact. Data from similar thiophenes suggest moderate toxicity (LC₅₀ ~10 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
